6-Pirimidona

Descripción general

Descripción

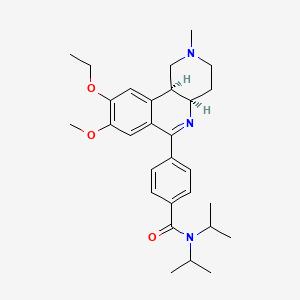

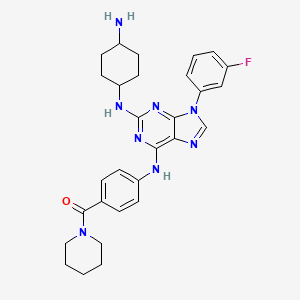

Inhibidor de JAK I: es una molécula pequeña que se dirige a la familia de enzimas Janus quinasa (JAK), inhibiendo específicamente JAK1, JAK2 y JAK3. Estas enzimas desempeñan un papel crucial en la vía de señalización JAK-STAT, que participa en diversos procesos celulares, incluida la respuesta inmune, el crecimiento celular y la diferenciación . Los inhibidores de JAK se utilizan para tratar una gama de enfermedades inflamatorias y autoinmunitarias, así como ciertos tipos de cáncer .

Aplicaciones Científicas De Investigación

Química: El inhibidor de JAK I se utiliza en la investigación química para estudiar la vía de señalización JAK-STAT y su papel en diversos procesos celulares .

Biología: En la investigación biológica, el inhibidor de JAK I se utiliza para investigar los efectos de la inhibición de JAK sobre la respuesta inmune, el crecimiento celular y la diferenciación .

Medicina: Médicamente, el inhibidor de JAK I se utiliza para tratar enfermedades inflamatorias y autoinmunitarias como la artritis reumatoide, la psoriasis y la enfermedad inflamatoria intestinal. También se está explorando su potencial en el tratamiento de ciertos tipos de cáncer .

Industria: En la industria farmacéutica, el inhibidor de JAK I se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la vía JAK-STAT .

Mecanismo De Acción

El inhibidor de JAK I ejerce sus efectos inhibiendo la actividad de las enzimas JAK1, JAK2 y JAK3. Estas enzimas forman parte de la vía de señalización JAK-STAT, que transmite señales desde los receptores de citocinas en la superficie celular hasta el núcleo, lo que lleva a cambios en la expresión génica . Al inhibir estas enzimas, el inhibidor de JAK I interrumpe la vía de señalización, modulando así la respuesta inmune y reduciendo la inflamación .

Análisis Bioquímico

Biochemical Properties

Pyridone 6 plays a crucial role in biochemical reactions, particularly those involving Janus-activated kinases (JAKs) . It interacts with these enzymes, inhibiting their activity and thereby modulating the downstream signaling pathways . This interaction is believed to be the primary mechanism through which Pyridone 6 exerts its effects .

Cellular Effects

Pyridone 6 has been shown to have profound effects on various types of cells and cellular processes . For instance, it has been found to reduce IFN-γ and IL-13, while enhancing IL-17 and IL-22 expression . This modulation of cytokine expression can significantly influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pyridone 6 primarily involves its inhibition of JAKs . By inhibiting these enzymes, Pyridone 6 prevents the phosphorylation of signal transducers and activators of transcription (STATs), thereby modulating the activity of these critical signaling molecules . This can lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Pyridone 6 has been observed to delay the onset and reduce the magnitude of disease in animal models This suggests that the compound has a temporal effect, with its impact changing over time

Dosage Effects in Animal Models

The effects of Pyridone 6 have been studied in animal models, with the compound showing a dose-dependent impact

Metabolic Pathways

Given its role as a JAK inhibitor, it is likely that it interacts with various enzymes and cofactors involved in these pathways .

Transport and Distribution

Given its small size and its role as a JAK inhibitor, it is likely that it can readily diffuse across cell membranes and distribute throughout the cell .

Subcellular Localization

Given its role as a JAK inhibitor, it is likely that it localizes to areas of the cell where JAKs are present

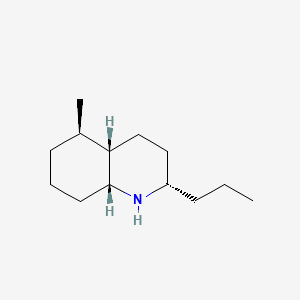

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del inhibidor de JAK I implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Una ruta sintética común incluye los siguientes pasos:

Formación de intermediario clave: La síntesis comienza con la preparación de un intermediario clave, como ®-3-(4-ácido bórico-1H-pirazola-1-il)-3-ciclopentilpropionitrilo.

Reacciones de acoplamiento: El intermediario se somete entonces a reacciones de acoplamiento con varios reactivos para formar el compuesto final del inhibidor de JAK I.

Métodos de producción industrial: La producción industrial del inhibidor de JAK I suele implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:

Procesamiento por lotes: Se utilizan reactores grandes para llevar a cabo la síntesis por lotes, con un control cuidadoso de la temperatura, la presión y el tiempo de reacción.

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de JAK I experimenta varias reacciones químicas, incluidas:

Oxidación: El compuesto puede sufrir reacciones de oxidación, en las que pierde electrones y aumenta su estado de oxidación.

Reducción: Las reacciones de reducción implican la ganancia de electrones, disminuyendo el estado de oxidación del compuesto.

Sustitución: En las reacciones de sustitución, un grupo funcional de la molécula se sustituye por otro.

Reactivos y condiciones comunes:

Agentes oxidantes: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Catalizadores: Los catalizadores como el paladio sobre carbón (Pd/C) se utilizan a menudo en las reacciones de hidrogenación.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos similares:

Tofacitinib: Inhibe JAK1 y JAK3, utilizado para la artritis reumatoide y la colitis ulcerosa.

Ruxolitinib: Se dirige a JAK1 y JAK2, utilizado para la mielofibrosis y la policitemia vera.

Baricitinib: Inhibe JAK1 y JAK2, utilizado para la artritis reumatoide.

Singularidad: El inhibidor de JAK I es único en su capacidad de inhibir las tres enzimas JAK (JAK1, JAK2 y JAK3) con alta potencia, lo que lo convierte en un agente terapéutico versátil para una amplia gama de enfermedades .

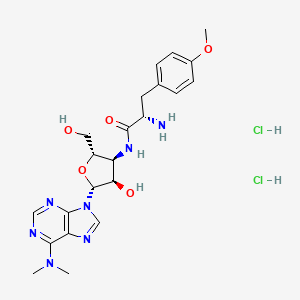

Propiedades

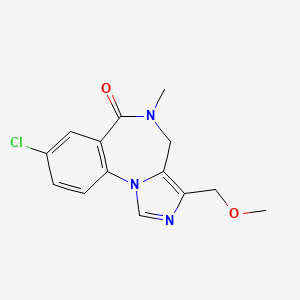

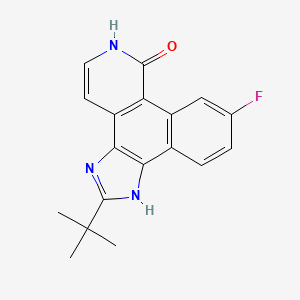

IUPAC Name |

4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDWQCSOSCCWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420526 | |

| Record name | Pyridone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457081-03-7 | |

| Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDONE-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Pyridone 6?

A1: Pyridone 6 is a pan-Janus-activated kinase (JAK) inhibitor. [, , , , , ] This means it binds to and inhibits the activity of JAK family kinases, primarily JAK1, JAK2, and JAK3.

Q2: How does Pyridone 6's inhibition of JAK kinases affect downstream signaling?

A2: JAK kinases typically phosphorylate and activate signal transducer and activator of transcription (STAT) proteins. By inhibiting JAKs, Pyridone 6 prevents the phosphorylation and activation of STATs, effectively blocking downstream signaling pathways. [, , , , , ]

Q3: Which specific signaling pathways are most affected by Pyridone 6 treatment?

A3: Pyridone 6 significantly impacts JAK/STAT signaling pathways, particularly those downstream of IL-6, IL-2, GM-CSF, IL-27, and CD40L. [, , , , , , ] This results in the suppression of various cytokines and chemokines involved in inflammation and immune responses, including IFN-γ, IL-13, IL-17, and IL-22. []

Q4: Does Pyridone 6 demonstrate selectivity towards specific JAK kinases?

A4: While considered a pan-JAK inhibitor, Pyridone 6 shows stronger inhibition of JAK1, JAK2, and JAK3, but some studies suggest a preference for JAK3 over JAK2. [, ] It also inhibits STAT1, STAT3, STAT5, and STAT6 phosphorylation, albeit with varying efficacy. [, ]

Q5: Are there any known off-target effects of Pyridone 6 on other signaling pathways?

A5: Research suggests that Pyridone 6 might affect other pathways besides JAK/STAT. For instance, it can inhibit NF-κB activation and, in specific contexts, modulate ERK phosphorylation. [, , , ]

Q6: What is the molecular formula and weight of Pyridone 6?

A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of Pyridone 6. Further investigation from other resources is required for this information.

Q7: Is there any spectroscopic data available for Pyridone 6?

A7: The provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for Pyridone 6.

Q8: Are there studies regarding the material compatibility, stability, and catalytic properties of Pyridone 6?

A8: The provided research primarily focuses on Pyridone 6's biological activity as a JAK inhibitor. Data on its material compatibility, stability under various conditions, or potential catalytic properties are not discussed.

Q9: Have computational chemistry methods been employed in the research of Pyridone 6?

A9: While some studies mention using quantitative structure-activity relationship (QSAR) analysis, [] the provided research papers do not detail specific computational chemistry studies like molecular docking simulations or pharmacophore modeling for Pyridone 6.

Q10: What is known about the structure-activity relationship (SAR) of Pyridone 6 and its analogues?

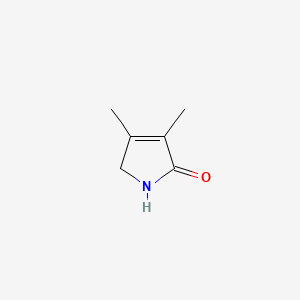

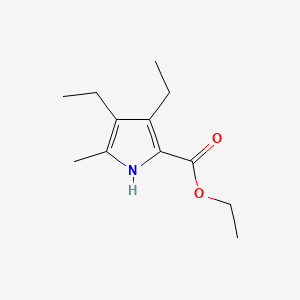

A10: The research predominantly focuses on Pyridone 6 itself, with limited exploration of its analogues. One study analyzing 5-carbethoxy-N-aryl-4,6-dimethyl-1,2-dihydropyrid-2-ones as chemical hybridizing agents in wheat highlights the influence of substituents on the induction of male sterility, indicating the importance of SAR studies. []

Q11: Is there information regarding Pyridone 6's stability in various formulations or under different storage conditions?

A11: The research papers do not provide specific details on the stability of Pyridone 6 in various formulations or storage conditions.

Q12: Are there any specific SHE (Safety, Health, and Environment) regulations related to Pyridone 6 mentioned in the research?

A12: The research papers do not address SHE regulations specifically.

Q13: What in vitro and in vivo models have been used to study the efficacy of Pyridone 6?

A14: In vitro studies utilized various cell lines, including myeloma cells (INA-6, U266, KMS11), head and neck squamous cell carcinomas (Cal33), and macrophages (RAW264.7). [, , , , ] In vivo studies mainly employed mouse models to investigate its effects on allergic skin inflammation, osteoclast formation, and tumor growth. [, , , , ]

Q14: Have any resistance mechanisms to Pyridone 6 been identified?

A15: While specific resistance mechanisms haven't been explicitly identified, one study found that IL-6R/JAK1/STAT3 activation can induce de novo resistance to irreversible EGFR inhibitors in non-small cell lung cancer cells with the T790M resistance mutation. [] Inhibiting JAK1/STAT3 signaling alongside EGFR inhibitors could be a potential strategy to overcome this resistance.

Q15: What information is available regarding the toxicity and safety profile of Pyridone 6?

A15: The provided research papers mainly focus on Pyridone 6's therapeutic potential and don't offer a detailed analysis of its toxicity profile or long-term effects.

Q16: Have there been any studies investigating drug delivery strategies for Pyridone 6?

A16: The provided research does not mention specific drug delivery strategies for Pyridone 6.

Q17: What analytical methods have been employed to characterize and quantify Pyridone 6?

A19: The research papers primarily mention using techniques like ELISA, Western blot, and fluorescent beads-based multiplex assays to study the effects of Pyridone 6 on protein expression and cytokine secretion. [, , , ]

Q18: Are there any studies addressing the potential environmental impact and degradation of Pyridone 6?

A18: The provided research papers do not discuss any potential environmental impact or degradation pathways of Pyridone 6.

Q19: Have there been any studies on Pyridone 6's dissolution, solubility, analytical method validation, or quality control measures during development?

A19: The provided research papers do not delve into these specific aspects of Pyridone 6.

Q20: What is known about Pyridone 6's potential immunogenicity, drug-transporter interactions, or effects on drug-metabolizing enzymes?

A20: The research papers do not discuss Pyridone 6's immunogenicity, interactions with drug transporters, or its effects on drug-metabolizing enzymes.

Q21: Are there studies regarding the recycling and waste management of Pyridone 6?

A21: The research papers do not discuss any aspects related to the recycling or waste management of Pyridone 6.

Q22: Are there any cross-disciplinary applications and synergies identified for Pyridone 6 research?

A27: The provided research highlights the interdisciplinary nature of Pyridone 6 research, involving fields like immunology, oncology, and cell biology. [, , , , , ] This suggests potential cross-disciplinary applications in areas where JAK/STAT signaling plays a crucial role.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.